molecular formula C30H29NO5 B4095898 Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4095898
M. Wt: 483.6 g/mol
InChI Key: AFUQXZGRBUYNCK-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a furan ring, and a hexahydroquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted together under reflux conditions.

    Introduction of the benzyloxyphenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the benzyloxyphenyl group is coupled with the hexahydroquinoline core in the presence of a palladium catalyst.

    Incorporation of the furan ring: This can be done through a Friedel-Crafts acylation reaction, where the furan ring is introduced to the hexahydroquinoline core using an acyl chloride derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the furan ring to a tetrahydrofuran derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols can replace the benzyloxy group, forming new derivatives.

Scientific Research Applications

Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound has potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other hexahydroquinoline derivatives, such as:

    Ethyl 4-(3-phenyl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound lacks the benzyloxy group, which may result in different biological activity and chemical reactivity.

    Ethyl 4-(3-methoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The methoxy group can influence the compound’s solubility and interaction with biological targets.

    Ethyl 4-(3-chlorophenyl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The presence of a chlorine atom can affect the compound’s reactivity and potential toxicity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-(furan-2-yl)-2-methyl-5-oxo-4-(3-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO5/c1-3-34-30(33)27-19(2)31-24-16-22(26-13-8-14-35-26)17-25(32)29(24)28(27)21-11-7-12-23(15-21)36-18-20-9-5-4-6-10-20/h4-15,22,28,31H,3,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUQXZGRBUYNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)CC(C2)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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